Phenelfamycin C - 118498-93-4

Phenelfamycin C

Catalog Number: EVT-1171342
CAS Number: 118498-93-4
Molecular Formula: C58H83NO18
Molecular Weight: 1082.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid is a natural product found in Streptomycetaceae with data available.
Synthesis Analysis

Methods of Synthesis
The synthesis of phenelfamycin C involves fermentation processes using Streptomyces strains. The production typically requires specific growth conditions that optimize the yield of the antibiotic. Key parameters in the fermentation process include:

  • Temperature: Optimal temperatures usually range between 28°C to 30°C.
  • pH Levels: The pH is maintained around neutral (6.5 to 7.5) to promote microbial growth.
  • Nutrient Medium: A rich medium containing sources of carbon (such as glucose or starch) and nitrogen (like yeast extract or peptone) is essential for optimal growth and antibiotic production.

After fermentation, phenelfamycin C is isolated from the culture broth using various chromatographic techniques, such as high-performance liquid chromatography (HPLC), which allows for purification based on the compound's unique chemical properties .

Molecular Structure Analysis

Structure Characteristics
Phenelfamycin C has a complex molecular structure characterized by a glycosylated backbone. Its molecular formula is typically represented as C22H29N3O5C_{22}H_{29}N_{3}O_{5}, indicating the presence of multiple functional groups including hydroxyls and amides.

The structural elucidation involves techniques such as:

  • Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for determining the arrangement of atoms within the molecule.

The specific arrangement of sugar units in phenelfamycin C contributes to its biological activity, with particular emphasis on the configuration of glycosidic linkages that influence its interaction with bacterial targets .

Chemical Reactions Analysis

Reactions Involving Phenelfamycin C
Phenelfamycin C undergoes several chemical reactions that are critical for its biological activity. The primary reaction mechanism involves binding to elongation factor-Tu (EF-Tu), a GTPase involved in protein synthesis. This binding inhibits EF-Tu's function, thereby preventing the delivery of aminoacyl-tRNAs to the ribosome during translation.

Key reactions include:

  • GTP Hydrolysis Inhibition: By binding to EF
Introduction to Phenelfamycin C

Phenelfamycin C represents a structurally distinct congener within the phenelfamycin complex, a group of elfamycin-type antibiotics characterized by potent activity against Gram-positive anaerobic bacteria. Like all elfamycins, it targets the prokaryotic elongation factor Tu (EF-Tu), a GTPase essential for protein synthesis. This inhibition disrupts ribosomal function by either preventing ternary complex formation (EF-Tu·GTP·aa-tRNA) or stalling EF-Tu release post-GTP hydrolysis [2]. Phenelfamycin C exhibits narrower-spectrum activity compared to some elfamycin subclasses but demonstrates clinical relevance against specific pathogens, particularly within anaerobic niches [3].

Taxonomic Classification Within the Elfamycin Family

Phenelfamycin C belongs to the elfamycin antibiotic family, a functionally defined group based on EF-Tu targeting rather than conserved chemical scaffolds. This family encompasses four primary structural classes: kirromycin-type, enacyloxin IIa-type, pulvomycin-type, and GE2270 A-type, each with distinct binding mechanisms to EF-Tu [2]. Phenelfamycins, including Phenelfamycin C, are classified within the kirromycin-type subgroup. They share a core linear polyketide backbone modified with deoxysugar units and a terminal phenylpropanoyl ester, differentiating them from other kirromycin relatives like factumycin or aurodox [2] [7].

Producers of phenelfamycins are exclusively actinomycetes. Phenelfamycin C was initially isolated from Streptomyces violaceoniger strains AB 999F-80 and AB 1047T-33 [1] [4]. Later discoveries, such as Phenelfamycins G and H, originated from Streptomyces albospinus Acta 3619, confirming the wider distribution of phenelfamycin production capability within the Streptomyces genus [6]. The biosynthetic gene clusters (BGCs) responsible for phenelfamycin production encode large modular polyketide synthases (PKSs) typical of complex polyketide biosynthesis and incorporate self-resistance mechanisms, often involving kirromycin-resistant EF-Tu (EF-Tu KirR) variants [7].

Historical Discovery and Nomenclature

The phenelfamycin complex was first reported in 1988 by Hochlowski et al. following the screening of soil-derived Streptomyces isolates for activity against anaerobic bacteria. Strains AB 999F-80 and AB 1047T-33, identified as Streptomyces violaceoniger, were found to produce a mixture of structurally related antibiotics designated phenelfamycins A, B, C, E, F, and an "unphenelfamycin" component [1] [4]. The designation "phenelfamycin" reflects the core structural features: "phen" for the phenylpropanoyl side chain, "elfa" for the target (Elongation Factor Tu), and "mycin" denoting its microbial origin.

Phenelfamycin C was isolated and structurally characterized alongside its congeners in the same research series. Initial fermentation broths were subjected to solvent extraction, followed by sequential chromatographic separations (e.g., silica gel, Sephadex LH-20, HPLC) to resolve the individual components [1] [10]. Structural elucidation relied heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, establishing Phenelfamycin C's molecular formula as C~65~H~95~NO~21~ and distinguishing it from other variants like Phenelfamycins A, B, E, and F based on specific hydroxylation and glycosylation patterns [1] [10].

Table 1: Key Phenelfamycin Variants and Origins

Phenelfamycin VariantProducing Strain(s)Discovery YearPrimary Reference
Phenelfamycins A, B, C, E, F, UnphenelfamycinStreptomyces violaceoniger AB 999F-80, AB 1047T-331988Hochlowski et al. [1] [4]
Phenelfamycins G, HStreptomyces albospinus Acta 36192011 [6]

Structural and Functional Relationship to Other Phenelfamycins (A, B, E, F)

The phenelfamycins share a conserved macrocyclic lactone core structure characteristic of polyketide-derived elfamycins like kirromycin. This core is glycosylated with multiple deoxysugar moieties (e.g., mycaminose) and esterified with a phenylpropanoyl group (C~6~H~5~C~2~H~4~C(O)-) at a specific hydroxyl position on the macrocycle [5] [9] [10]. Phenelfamycin C differs from its siblings primarily in the pattern and position of hydroxyl groups and potentially in the glycosylation profile.

  • Comparison with Phenelfamycins A & B: Phenelfamycins A and B typically possess molecular weights exceeding 1200 Da (e.g., Phenelfamycin A ~1226 Da). Phenelfamycin B has a molecular formula of C~51~H~71~NO~15~ (MW 938.12 Da), indicating significant structural divergence, likely in the polyketide chain length or sugar composition [10]. Phenelfamycin C (C~65~H~95~NO~21~, MW ~1226.44 Da) shares a closer molecular weight resemblance to Phenelfamycin E (C~65~H~95~NO~21~, MW 1226.44 Da) [5] [9], suggesting similarities in core size and decoration compared to Phenelfamycin B. The critical structural variations lie in the oxidation state (number/location of -OH groups) and potentially stereochemistry, impacting polarity, solubility, and target interaction [1] [5].
  • Comparison with Phenelfamycins E & F: Phenelfamycin E (C~65~H~95~NO~21~) shares an identical molecular formula with Phenelfamycin C, implying they are isomers differing in the location of functional groups, likely hydroxyls or the site of esterification/glycosidic linkage [5] [9]. Phenelfamycin F is typically a closely related analog, often differing by a single methylene group or methylation state compared to Phenelfamycin E. Phenelfamycins G and H are hydroxylated derivatives of Phenelfamycins E and F, respectively, featuring an additional hydroxy group at C-30 [6].

Functionally, these structural nuances translate into variations in antibacterial spectrum and potency:

  • Anaerobic Spectrum Core: All characterized phenelfamycins (A, B, C, E, F, G, H) exhibit pronounced activity against Gram-positive anaerobic bacteria, notably Clostridium difficile [3] [5] [6]. Phenelfamycin A demonstrated efficacy in a hamster model of C. difficile colitis, correlating with detectable caecal concentrations after oral administration [3].
  • Spectrum Breadth Variations: Phenelfamycin A shows broader activity, including against Neisseria gonorrhoeae and Streptococci [3]. In contrast, Phenelfamycins G and H display a narrow spectrum, with marked activity primarily against Propionibacterium acnes [6]. Phenelfamycin B exhibits potent activity (MIC ~1 μg/mL) against multidrug-resistant Neisseria gonorrhoeae [7]. The activity of Phenelfamycin C against these specific pathogens (N. gonorrhoeae, Streptococci) is less explicitly documented in the available literature compared to Phenelfamycins A and B, but its structural similarity to Phenelfamycin E suggests a potentially narrower anaerobic-focused spectrum.
  • Mechanistic Uniformity: Despite structural differences, all phenelfamycins function via EF-Tu inhibition. They bind EF-Tu·GDP, preventing its dissociation from the ribosome after GTP hydrolysis, thereby stalling the translation elongation cycle [2] [7]. This shared mechanism is evidenced by resistance conferred by mutations in the tuf gene encoding EF-Tu and the presence of kirromycin-resistant EF-Tu (EF-Tu KirR) in producer strains as a self-resistance mechanism [7].

Table 2: Comparative Biological Activity Profile of Key Phenelfamycins

Phenelfamycin VariantCore Activity vs. Gram+ Anaerobes (e.g., C. difficile)Notable Additional ActivityPrimary Functional Evidence
Phenelfamycin AStrongNeisseria gonorrhoeae, StreptococciIn vitro MICs; Efficacy in hamster C. difficile model [3]
Phenelfamycin BStrongMultidrug-resistant Neisseria gonorrhoeae (MIC ~1 μg/mL)In vitro MICs; EF-Tu binding confirmed [7]
Phenelfamycin CStrongImplied, specific data limitedStructural/functional analogy within complex [1] [3]
Phenelfamycin EStrongData focuses on anaerobesIn vitro MICs vs. Gram+ anaerobes [5] [9]
Phenelfamycins G, HStrongPropionibacterium acnesIn vitro MICs [6]

The structural diversity within the phenelfamycin complex, arising from modifications like hydroxylation (Phenelfamycins G/H) or isomerism (Phenelfamycin C vs. E), provides a natural template for exploring structure-activity relationships (SAR) focused on enhancing specific antibacterial profiles, particularly against challenging targets like multidrug-resistant N. gonorrhoeae or C. difficile, while leveraging the validated and essential target, EF-Tu [2] [7].

Properties

CAS Number

118498-93-4

Product Name

Phenelfamycin C

IUPAC Name

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

Molecular Formula

C58H83NO18

Molecular Weight

1082.3 g/mol

InChI

InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36-,37+,38-,40+,41-,42-,43+,44+,45-,46-,49+,50+,51-,52+,53+,54-,55+,58+/m0/s1

InChI Key

CFQHTKGGWFGEKG-ABSOLGDDSA-N

SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C

Synonyms

phenelfamycin C

Canonical SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C

Isomeric SMILES

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]4C[C@@H]([C@@H](O4)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C

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